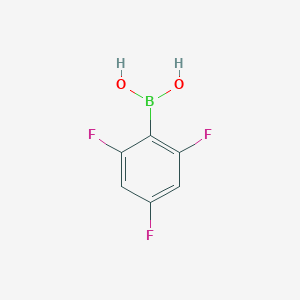
2,4,6-三氟苯硼酸
描述
2,4,6-Trifluorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BF3O2 and its molecular weight is 175.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4,6-Trifluorophenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4,6-Trifluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trifluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
苯硼酸邻苯二酚酯的合成
2,4,6-三氟苯硼酸用于合成苯硼酸邻苯二酚酯 . 这些酯类在各种化学反应中都很重要,并应用于制药和材料科学。
铃木-宫浦偶联反应
该化合物参与了与芳基氯化物和不稳定的多氟苯基 的铃木-宫浦偶联反应。铃木-宫浦偶联是一种钯催化的交叉偶联反应,广泛用于有机合成中形成碳-碳键。
对映选择性硼氢化还原
2,4,6-三氟苯硼酸用于三氟苯乙酮的对映选择性硼氢化还原 . 此过程在手性分子的合成中很重要,手性分子在药物和农药的开发中至关重要。
金属转移反应
金属转移反应是指金属原子从一个有机基团转移到另一个有机基团的反应。 2,4,6-三氟苯硼酸在这些反应中被使用 .
氟化芳香族聚(醚-酰胺)的合成
氟化芳香族聚(醚-酰胺)是高性能聚合物,具有优异的热稳定性、机械性能和化学耐受性。 2,4,6-三氟苯硼酸可用于合成这些聚合物 .
苯并吡喃酮衍生物的合成
苯并吡喃酮衍生物是具有多种生物活性的重要化合物。 2,4,6-三氟苯硼酸可用于合成这些衍生物 .
安全和危害
2,4,6-Trifluorophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
作用机制
Target of Action
2,4,6-Trifluorophenylboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the reactants it interacts with in these reactions.
Mode of Action
This compound is involved in several types of reactions. It is used in the synthesis of phenylboronic catechol esters and in Suzuki-Miyaura coupling reactions with aryl chlorides and unstable polyfluorophenyl . It also participates in the enantioselective borane reduction of trifluoroacetophenone .
Biochemical Pathways
The biochemical pathways affected by 2,4,6-Trifluorophenylboronic acid are largely dependent on the specific reactions it is involved in. For instance, in Suzuki-Miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds .
Pharmacokinetics
Its solubility in methanol may influence its availability in reactions.
Result of Action
The molecular and cellular effects of 2,4,6-Trifluorophenylboronic acid’s action are determined by the products of the reactions it participates in. For example, in Suzuki-Miyaura coupling reactions, it helps form new carbon-carbon bonds, leading to the creation of new organic compounds .
Action Environment
The action, efficacy, and stability of 2,4,6-Trifluorophenylboronic acid can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere and under -20°C .
属性
IUPAC Name |
(2,4,6-trifluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEIGKHHSZFAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381390 | |
| Record name | 2,4,6-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182482-25-3 | |
| Record name | (2,4,6-Trifluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182482-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trifluorophenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4,6-trifluorophenylboronic acid interact with palladium complexes, and what is the significance of this interaction?
A: 2,4,6-Trifluorophenylboronic acid participates in transmetallation reactions with aryl(iodo)palladium(II) complexes. [] Specifically, it reacts with complexes like trans-Pd(C6F5)I(PEt3)2, where PEt3 represents triethylphosphine ligands. This reaction leads to the replacement of the iodine atom in the palladium complex with the 2,4,6-trifluorophenyl group from the boronic acid. [] This type of reaction is significant because it allows for the synthesis of novel unsymmetrical diarylpalladium complexes. These complexes, stabilized by the fluorine atoms in the ortho positions of the aryl groups, are of interest for their potential use in catalytic applications. []
Q2: What is the structure of the novel diarylpalladium complex formed from the reaction of 2,4,6-trifluorophenylboronic acid and trans-Pd(C6F5)I(PEt3)2?
A: The reaction yields trans-Pd(C6F5)(2,4,6-C6F3H2)(PEt3)2. [] This complex features a palladium center bound to two different aryl groups: a pentafluorophenyl (C6F5) group and a 2,4,6-trifluorophenyl (2,4,6-C6F3H2) group. The two triethylphosphine (PEt3) ligands complete the square planar coordination sphere typical of Palladium(II) complexes. []
Q3: Are there other palladium complexes, besides trans-Pd(C6F5)I(PEt3)2, that can undergo transmetallation with 2,4,6-trifluorophenylboronic acid?
A: Yes, the research indicates that 2,4,6-trifluorophenylboronic acid can react with other aryl(iodo)palladium(II) complexes containing different phosphine ligands. [] Examples include complexes with PMe2Ph (dimethylphenylphosphine) and PMePh2 (methyldiphenylphosphine) ligands, leading to the formation of analogous unsymmetrical diarylpalladium complexes. [] This suggests that the transmetallation reaction is possible with a variety of phosphine ligands on the palladium complex.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


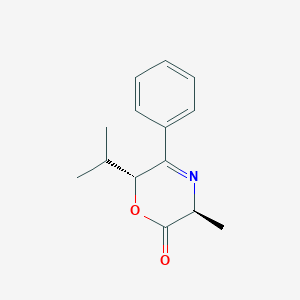
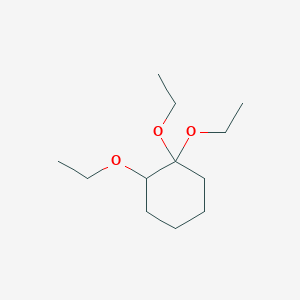

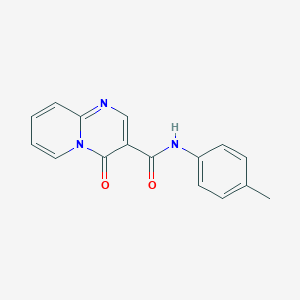
![N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide](/img/structure/B63171.png)
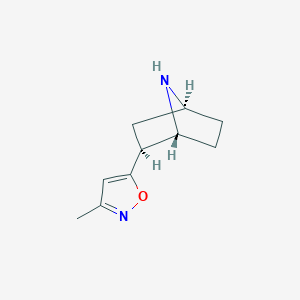
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)
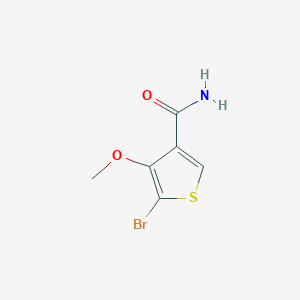
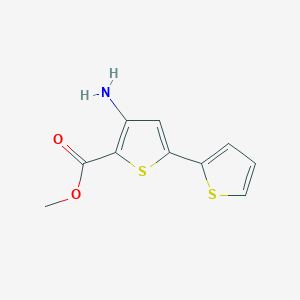
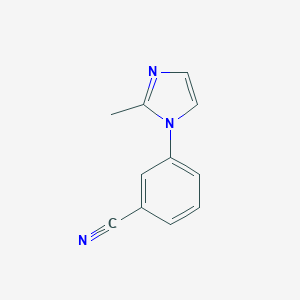
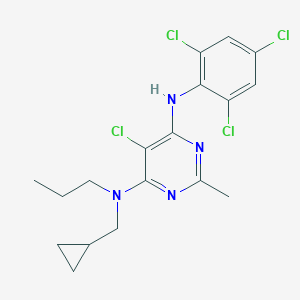
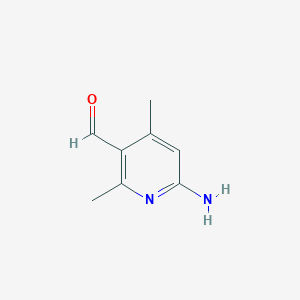

![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)
